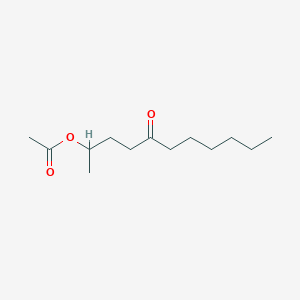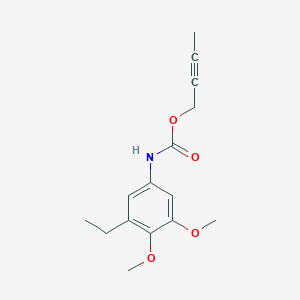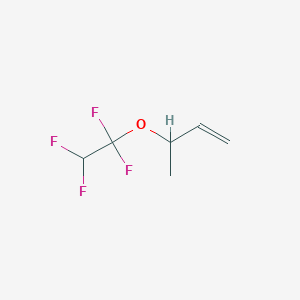
4-Isothiocyanato-N,N-dimethylpentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isothiocyanato-N,N-dimethylpentan-1-amine is an organic compound with the molecular formula C8H16N2S It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a pentanamine backbone, which is further substituted with two methyl groups on the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isothiocyanato-N,N-dimethylpentan-1-amine typically involves the reaction of the corresponding amine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then subjected to desulfurylation using cyanuric acid to yield the desired isothiocyanate . The reaction is generally carried out under aqueous conditions, making it a relatively mild and environmentally friendly process.
Industrial Production Methods: For industrial-scale production, the process can be scaled up using similar reaction conditions. The choice of solvent and the control of reaction parameters such as temperature and pH are crucial to ensure high yield and purity of the product. The use of non-toxic reagents and the avoidance of hazardous intermediates make this method suitable for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Isothiocyanato-N,N-dimethylpentan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form thioureas, carbamates, and dithiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Alkyl halides, acyl chlorides
Major Products:
Thioureas: Formed by the reaction with primary or secondary amines.
Carbamates: Formed by the reaction with alcohols.
Dithiocarbamates: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
4-Isothiocyanato-N,N-dimethylpentan-1-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Isothiocyanato-N,N-dimethylpentan-1-amine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups of cysteine residues in proteins. This covalent modification can alter the function of the target proteins, leading to various biological effects. The compound can also induce the expression of cytoprotective proteins through the Keap1/Nrf2/ARE pathway and inhibit proinflammatory responses via the NFκB pathway .
Vergleich Mit ähnlichen Verbindungen
Allyl Isothiocyanate: Found in mustard oil, known for its pungent flavor and antimicrobial properties.
Phenethyl Isothiocyanate: Found in cruciferous vegetables, studied for its anticancer properties.
Sulforaphane: Another isothiocyanate from cruciferous vegetables, known for its chemoprotective effects.
Uniqueness: 4-Isothiocyanato-N,N-dimethylpentan-1-amine is unique due to its specific structure, which combines the reactivity of the isothiocyanate group with the stability provided by the dimethylpentanamine backbone. This combination allows for versatile applications in both chemical synthesis and biological research.
Eigenschaften
CAS-Nummer |
84381-53-3 |
|---|---|
Molekularformel |
C8H16N2S |
Molekulargewicht |
172.29 g/mol |
IUPAC-Name |
4-isothiocyanato-N,N-dimethylpentan-1-amine |
InChI |
InChI=1S/C8H16N2S/c1-8(9-7-11)5-4-6-10(2)3/h8H,4-6H2,1-3H3 |
InChI-Schlüssel |
WXWQSSATHQSNJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCN(C)C)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide](/img/structure/B14423958.png)
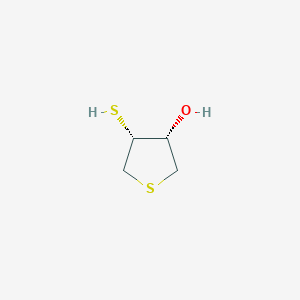
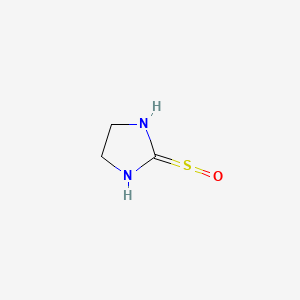

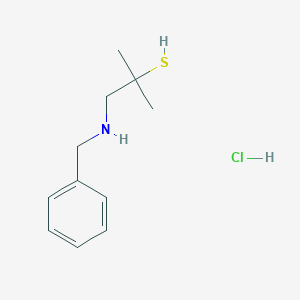
![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)
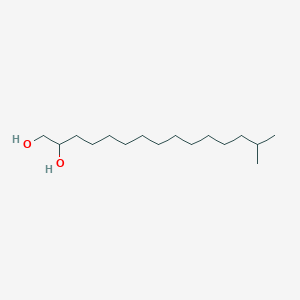
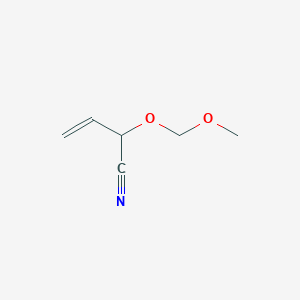
![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)
